molecular formula C15H14N2O2 B5240364 N'-benzoyl-4-methylbenzohydrazide CAS No. 19338-21-7

N'-benzoyl-4-methylbenzohydrazide

Cat. No.: B5240364
CAS No.: 19338-21-7
M. Wt: 254.28 g/mol
InChI Key: UCUBIDBNHZAKTI-UHFFFAOYSA-N
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Description

N'-Benzoyl-4-methylbenzohydrazide is a chemical reagent of significant interest in scientific research, primarily serving as a versatile precursor or building block for synthesizing more complex molecules. Its core structure features a benzohydrazide moiety, making it highly valuable in medicinal chemistry and materials science. Researchers utilize this compound as a key intermediate for developing novel hydrazone-based ligands and Schiff bases, which are crucial in coordination chemistry for creating metal complexes with potential catalytic and electronic properties . In pharmaceutical research, derivatives of benzoylhydrazine have been extensively studied for their diverse biological activities. These activities include serving as potential inhibitors for various enzymes . For instance, structurally related N'-substituted benzylidene benzohydrazides have been designed and synthesized as potent, non-competitive inhibitors of α-glucosidase, representing a promising avenue for diabetes management research . Furthermore, recent studies in agrochemistry have demonstrated that novel benzohydrazide derivatives exhibit extraordinary broad-spectrum fungicidal activities by inhibiting succinate dehydrogenase (SDH) and disrupting cell membrane integrity in pathogenic fungi . The molecular and crystal structures of related benzoylhydrazine compounds reveal that their supramolecular architecture is often governed by N—H⋯O and N—H⋯N hydrogen-bonding interactions, which can be a critical factor in the design of solid-state materials with specific properties . For Research Use Only. Not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

N'-benzoyl-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-7-9-13(10-8-11)15(19)17-16-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBIDBNHZAKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941013
Record name N-(4-Methylbenzoyl)benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19338-21-7
Record name N'-Benzoyl-4-methylbenzohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylbenzoyl)benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoyl-4-methylbenzohydrazide can be synthesized through the condensation reaction of 4-methylbenzohydrazide with benzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-benzoyl-4-methylbenzohydrazide may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzoyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-benzoyl-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-benzoyl-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzohydrazides

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Structural Features
N'-Benzoyl-4-methylbenzohydrazide Benzoyl, 4-methyl C15H14N2O2 Not reported 90% Planar benzoyl and 4-methylbenzoyl moieties
H19 () 4-Methoxybenzylidene, naphthalenyl C35H30N4O2 230–232 82.68 Extended π-system via naphthalene
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide () 4-Methoxy, 3-nitro C15H13N3O4 Not reported Not given Dihedral angle: ~3.9° between rings
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide () 4-Bromo, benzoyl C14H10Br2N2O2 Not reported Not given Bromine substituents enhance molecular weight (398.05 g/mol)
N'-(3-Ethoxy-4-hydroxybenzylidene)-4-methylbenzohydrazide () 3-Ethoxy-4-hydroxy, 4-methyl C17H18N2O3 Not reported Not given Polar hydroxy and ethoxy groups

Key Observations:

  • Substituent Position and Planarity: Compounds with para-substituents (e.g., 4-methyl or 4-methoxy) exhibit greater planarity, facilitating π-π stacking in crystal structures .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity and may enhance biological activity, while electron-donating groups (e.g., methoxy, methyl) improve solubility .
  • Steric Effects: Bulky substituents like naphthalenyl (H19) reduce packing efficiency, lowering melting points compared to simpler derivatives .

Biological Activity

N'-Benzoyl-4-methylbenzohydrazide is a compound of significant interest due to its diverse biological activities. This hydrazide derivative has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure

This compound has the molecular formula C15H14N2O2C_{15}H_{14}N_2O_2 and is characterized by the following structure:

Structure C15H14N2O2\text{Structure }\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with hydrazine derivatives, followed by acylation with benzoyl chloride. The process yields a compound that can be further modified to enhance its biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effective inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy, with some derivatives achieving MIC values as low as 250 µM against M. tuberculosis .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. In vitro assays have demonstrated that it can act as an inhibitor for urease, with IC50 values ranging from 13.33 µM to 251.74 µM, indicating competitive inhibition compared to standard inhibitors like thiourea .

Table 1: Urease Inhibition Data

CompoundIC50 (µM)Comparison Standard (Thiourea)
Derivative 113.33 ± 0.5821.14 ± 0.425
Derivative 2251.74 ± 6.8221.14 ± 0.425

Cytotoxicity

In addition to its antimicrobial and enzyme-inhibiting properties, cytotoxicity studies have shown that this compound does not exhibit significant cytostatic effects on eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile for further therapeutic development .

Case Study 1: Antimycobacterial Activity

A study focusing on the antitubercular activity of various hydrazide derivatives revealed that this compound derivatives exhibited varying degrees of activity against M. tuberculosis. The most active derivative was found to have an MIC of 125 µM, highlighting the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Enzyme Inhibition Profile

Another investigation into the enzyme inhibition properties showed that certain modifications to the hydrazide structure could enhance urease inhibition significantly, with some derivatives outperforming traditional inhibitors in terms of potency .

Q & A

Q. What are the standard synthetic routes for preparing N'-benzoyl-4-methylbenzohydrazide, and what experimental conditions optimize yield?

this compound is typically synthesized via condensation reactions. A common method involves reacting 4-methylbenzohydrazide with benzoyl chloride in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Catalytic bases like triethylamine or pyridine are often used to neutralize HCl byproducts. For example, Hua et al. reported yields exceeding 80% using stoichiometric benzoyl chloride in methanol under reflux for 4–6 hours . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key for confirming hydrazide bond formation (N–H signals at δ ~9–10 ppm) and aromatic substitution patterns (e.g., methyl group at δ ~2.3 ppm for 4-methylbenzoyl) .
  • X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks, and packing motifs. For example, studies on analogous compounds reveal planar hydrazide moieties and π-π stacking interactions between benzoyl and aryl groups . SHELX software is widely used for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve disorder or twinning .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?

Intermolecular N–H⋯O and C–H⋯O hydrogen bonds dominate the supramolecular architecture, often forming 1D chains or 2D sheets. For instance, in N-(4-fluorobenzoyl) derivatives, hydrogen bonds between hydrazide N–H and carbonyl O atoms create robust networks, stabilizing the lattice . Weak C–H⋯π interactions further enhance packing efficiency, as observed in 2-phenyl-1,3,4-oxadiazole analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for hydrazide derivatives?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or dynamic motion. Strategies include:

  • High-resolution data collection : Use synchrotron radiation to improve data quality.
  • SHELXL refinement : Apply restraints for geometrically similar moieties and anisotropic displacement parameters .
  • Complementary DFT calculations : Validate experimental bond lengths/angles using B3LYP/6-31G(d) methods .

Q. What methodologies are used to investigate structure-activity relationships (SAR) in this compound analogs?

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO2, -F) or donating groups (-OCH3, -CH3) to the benzoyl or 4-methylbenzyl rings to modulate electronic effects.
  • Biological assays : Test derivatives for antimicrobial, anticancer, or enzyme-inhibition activity. For example, oxidovanadium(V) complexes of hydrazides show insulin-enhancing properties, assessed via glucose uptake assays in adipocytes .
  • Computational docking : Map ligand-receptor interactions using AutoDock Vina to predict binding affinities .

Q. How can DFT calculations enhance the understanding of this compound's electronic properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. These predict reactivity sites (e.g., nucleophilic hydrazide N–H) and stability trends. For 4-(dimethylamino)benzohydrazide analogs, DFT-derived lattice energies align with experimental thermal stability data .

Q. What strategies optimize the synthesis of metal complexes with this compound ligands?

  • pH control : Deprotonate the hydrazide NH in basic media (pH > 8) to facilitate coordination to metal ions (e.g., VV, CuII).
  • Solvent selection : Use methanol/water mixtures to enhance ligand solubility while avoiding hydrolysis.
  • Stoichiometric tuning : A 1:2 (metal:ligand) ratio often yields stable complexes, as seen in oxidovanadium(V) derivatives with insulin-mimetic activity .

Methodological Considerations

Q. How can researchers address low yields in hydrazide functionalization reactions?

  • Reagent activation : Use coupling agents (DCC/DMAP) for acylation or sulfonation steps .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving regioselectivity .
  • Byproduct removal : Employ aqueous workups or scavenger resins to isolate pure products .

Q. What analytical workflows validate the purity of this compound derivatives?

  • HPLC-MS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials).
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (tolerance < 0.3%).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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